molecular formula C20H20N4O3 B13877686 propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate

propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate

Cat. No.: B13877686
M. Wt: 364.4 g/mol
InChI Key: VFPBUTYQIRALKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate is a complex organic compound that features a pyridazinone and pyridine ring system. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone and pyridine intermediates, followed by their coupling with a phenyl carbamate moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate is unique due to its specific combination of pyridazinone and pyridine rings, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate

InChI

InChI=1S/C20H20N4O3/c1-2-12-27-20(26)22-16-5-3-4-15(13-16)14-18-19(25)8-11-24(23-18)17-6-9-21-10-7-17/h3-11,13H,2,12,14H2,1H3,(H,22,26)

InChI Key

VFPBUTYQIRALKC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=CC(=C1)CC2=NN(C=CC2=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.